molecular formula C22H40N2O B12588148 N~1~-[(2-Ethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine CAS No. 627521-69-1

N~1~-[(2-Ethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine

Katalognummer: B12588148
CAS-Nummer: 627521-69-1
Molekulargewicht: 348.6 g/mol
InChI-Schlüssel: RGWIIWPMVFFFJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-[(2-Ethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine is a synthetic organic compound characterized by the presence of an ethoxyphenyl group and an undecyl chain attached to an ethane-1,2-diamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(2-Ethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine typically involves the reaction of 2-ethoxybenzyl chloride with undecylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-[(2-Ethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the amine groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, alkylating agents

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives

    Reduction: Formation of reduced amine derivatives

    Substitution: Formation of substituted benzene derivatives and amine derivatives

Wissenschaftliche Forschungsanwendungen

N~1~-[(2-Ethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N1-[(2-Ethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Pyrrolidino Etonitazene: A novel opioid with a similar benzimidazole structure.

    Etonitazepyne: Another synthetic opioid with structural similarities.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with a similar amine structure.

Uniqueness

N~1~-[(2-Ethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine is unique due to its specific combination of an ethoxyphenyl group and an undecyl chain attached to an ethane-1,2-diamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

627521-69-1

Molekularformel

C22H40N2O

Molekulargewicht

348.6 g/mol

IUPAC-Name

N'-[(2-ethoxyphenyl)methyl]-N-undecylethane-1,2-diamine

InChI

InChI=1S/C22H40N2O/c1-3-5-6-7-8-9-10-11-14-17-23-18-19-24-20-21-15-12-13-16-22(21)25-4-2/h12-13,15-16,23-24H,3-11,14,17-20H2,1-2H3

InChI-Schlüssel

RGWIIWPMVFFFJU-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCNCCNCC1=CC=CC=C1OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.